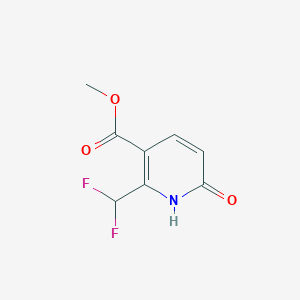
Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of difluoromethylated heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the difluoromethylation of a suitable pyridine derivative. One common method is the use of difluoromethylation reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the CF₂H group to the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using efficient and cost-effective reagents. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other difluoromethylated heterocycles, such as difluoromethylated pyridines and imidazoles .
Uniqueness
Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity compared to other similar compounds .
Biologische Aktivität
Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H6F2N1O3 |
| Molecular Weight | 201.14 g/mol |
| IUPAC Name | This compound |
| InChI Key | BTYVYWUASFGMJN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively. This characteristic facilitates its interaction with enzymes and receptors involved in key biochemical pathways.
Enzyme Interaction
Research indicates that this compound may inhibit specific enzymes, leading to altered metabolic processes. For instance, it has shown potential in modulating the activity of certain kinases involved in cancer progression.
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties. Studies have reported that derivatives of this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds structurally similar to methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine have shown Minimum Inhibitory Concentrations (MICs) ranging from 0.004 mg/mL to 0.03 mg/mL against various bacterial strains, outperforming traditional antibiotics like ampicillin .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that it induces apoptosis in cancer cells through mechanisms involving the activation of specific apoptotic pathways. For instance, one study indicated that a related compound exhibited cytotoxicity against FaDu hypopharyngeal tumor cells with improved efficacy compared to standard chemotherapeutics .
Study 1: Antibacterial Efficacy
In a comparative study assessing the antibacterial activity of various pyridine derivatives, this compound was included as a test compound. Results indicated that it exhibited superior activity against Escherichia coli and Staphylococcus aureus, with MIC values significantly lower than those of conventional antibiotics .
Study 2: Anticancer Potential
A recent investigation into the anticancer properties of related dihydropyridine derivatives revealed that compounds similar to methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine induced apoptosis in cancer cell lines through mitochondrial pathways. The study highlighted that these compounds could serve as lead candidates for further development in cancer therapy .
Eigenschaften
Molekularformel |
C8H7F2NO3 |
|---|---|
Molekulargewicht |
203.14 g/mol |
IUPAC-Name |
methyl 2-(difluoromethyl)-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H7F2NO3/c1-14-8(13)4-2-3-5(12)11-6(4)7(9)10/h2-3,7H,1H3,(H,11,12) |
InChI-Schlüssel |
GXTLHFGNOBKTON-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(NC(=O)C=C1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















